Regioselective 42-O-Silylation: TBS vs. TMS Selectivity in the Presence of Competing Hydroxyl Groups
When rapamycin is treated with one equivalent of tert-butyldimethylsilyl chloride in the presence of imidazole in DMF, silylation occurs selectively at the 42-hydroxyl group, leaving the 31-hydroxyl and 14-hydroxyl groups essentially unreacted [1]. This regioselectivity is described as 'surprising' because functional group reactivity cannot be readily predicted in a poly-functionalized macrocyclic ring [1]. In contrast, direct acylation or alkylation of unprotected rapamycin yields a mixture of 31-mono, 42-mono, and 31,42-bis-substituted products, requiring extensive chromatographic separation [2].
| Evidence Dimension | Silylation regioselectivity (42-OH vs. 31-OH) |
|---|---|
| Target Compound Data | 42-O-TBS rapamycin formed as dominant product using 1 equiv TBSCl; isolated yield of title compound: 5.5 g from 5.0 g rapamycin (~100% yield) [1] |
| Comparator Or Baseline | Direct acylation of rapamycin without protection yields a mixture of 31-, 42-, and 31,42-substituted products with reduced yield (35% for pure 42-monoacylated product) [2] |
| Quantified Difference | Regioselective single product formation vs. complex mixture; isolated yield 85% (with silyl protection route) vs. 35% (without protection) for 42-ester target [2] |
| Conditions | Silylation: TBSCl (1 equiv), imidazole (3 equiv), dry DMF, room temperature, 72 h [1]. Without protection: direct acylation with acid chloride or mixed anhydride, methylene chloride, DMAP [2]. |
Why This Matters
The regioselectivity of 42-O-TBS installation eliminates isomeric by-product formation, directly reducing purification burden and improving process economics for downstream everolimus or temsirolimus synthesis.
- [1] Failli, A. A.; Steffan, R. J. Silyl ethers of rapamycin. U.S. Patent 5,120,842, June 9, 1992. View Source
- [2] Shaw, C.-C.; Sellstedt, J.; Noureldin, R.; Cheal, G. K.; Fortier, G. Regioselective synthesis of rapamycin derivatives. U.S. Patent Application US20010039338, November 8, 2001. View Source
